molecular formula C30H52O B210237 Cycloartanol CAS No. 4657-58-3

Cycloartanol

Cat. No.: B210237
CAS No.: 4657-58-3
M. Wt: 428.7 g/mol
InChI Key: YABASAWVVRQMEU-UHFFFAOYSA-N
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Description

Cycloartanol is a triterpenoid compound that belongs to the sterol class of steroids. It is a significant precursor in the biosynthesis of various plant sterols and is often found in plants. This compound is chemically distinct from the steroids of fungi and animals, which are produced from lanosterol. This compound plays a crucial role in the synthesis of almost all plant steroids, making it an essential component in plant biochemistry .

Mechanism of Action

Target of Action

Cycloartanol, a phytosterol compound, is a key precursor substance for the biosynthesis of numerous sterol compounds . It plays a significant role in the biosynthesis of Brassinosteroids (BRs), a class of steroid plant hormones . BRs participate in the regulation of numerous developmental processes, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination, as well as in responding to environmental stresses .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. It is demethylated at C-4 by the demethylation complex to produce 31-nor-cycloartenol, which is further taken by the sterol-C24-methyltransferase (ERG6) to produce cycloeucalenol . This interaction results in changes in the structure of the sterol compounds, leading to the production of different types of BRs .

Biochemical Pathways

This compound is involved in the biosynthesis of BRs via cycloartenol and this compound dependent pathways . The biosynthesis of BRs can be synthesized by a pathway dependent on cycloartenol or this compound . The C27-BR biosynthesis pathway starts from the conversion of cycloartenol to this compound . This pathway leads to the synthesis of different types of BRs, which have various roles in plant growth and development .

Pharmacokinetics

It is known that this compound is a key precursor substance for the biosynthesis of numerous sterol compounds , suggesting that it is metabolized into various sterol compounds in plants.

Result of Action

The action of this compound results in the production of various sterol compounds, including BRs . These compounds have a variety of pharmacological activities such as anti-inflammatory, anti-tumor, antioxidant, antibiosis, and anti-Alzheimer’s disease . Furthermore, they play an important role in plant growth and development .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the biosynthesis of BRs via cycloartenol and this compound dependent pathways is a complex process that can be affected by environmental stresses . .

Biochemical Analysis

Biochemical Properties

Cycloartanol plays a crucial role in biochemical reactions. It is the committed precursor for plant sterols (cholesterol and C-24 alkyl phytosterols) generated by cycloartenol synthase (CAS) . It also exhibits strong antioxidant activity .

Cellular Effects

The cellular effects of this compound are significant. For instance, in tobacco BY-2 cells, the inhibition of cycloartenol synthase (CAS), an oxidosqualene cyclase that catalyzes the first committed step in the sterol pathway of plants, induced proteins that appear to mitigate the negative effects of chemical exposure .

Molecular Mechanism

Cycloartenol exerts its effects at the molecular level through various mechanisms. It is involved in the biosynthesis of sterols through lanosterol and cycloartenol . The cholesterol pathway comprises 12 enzymes acting in 10 steps, with half of the cholesterogenesis-specific enzymes evolving through gene duplication and divergence from phytosterol biosynthetic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in tobacco BY-2 cells treated with RO 48-8071, a potent inhibitor of oxidosqualene cyclization, short-term treatments resulted in accumulation of oxidosqualene with no changes in the final sterol products .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key compound for the biosynthesis of phytosterols as well as cholesterol in plants, by methylation at the C24-position by the C-24 sterol methyltransferase SMT1, or by Δ24 reduction via Sterol Side Chain Reductase 2 (SSR2), respectively .

Subcellular Localization

The subcellular localization of this compound synthase, the enzyme that catalyzes the formation of this compound, has been studied in yeast. It was found that enzymes from Trypanosoma cruzi and Arabidopsis thaliana have high affinity for lipid particles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloartanol is synthesized from the triterpenoid squalene. The biosynthesis begins with the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme cycloartenol synthase (CAS1). This reaction forms cycloartenol, which can then be converted to this compound through further enzymatic reactions .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources. The stems and leaves of certain plants, such as Coix lacryma-jobi L., are used for extraction. The structural identification of the compound is determined using techniques like ultraviolet spectroscopy, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Cycloartanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the biosynthesis of other sterols and triterpenoids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various phytosterols and triterpenoids, which are crucial for plant growth and development .

Scientific Research Applications

Cycloartanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Cycloartanol is unique compared to other similar compounds due to its specific role in plant sterol biosynthesis. Similar compounds include:

This compound’s uniqueness lies in its specific involvement in the biosynthesis of plant sterols, distinguishing it from lanosterol and other sterols found in fungi and animals.

Properties

IUPAC Name

7,7,12,16-tetramethyl-15-(6-methylheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h20-25,31H,8-19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABASAWVVRQMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310366
Record name Cycloartanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-58-3
Record name NSC226173
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cycloartanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloartanol
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Cycloartanol
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Cycloartanol
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Cycloartanol
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Cycloartanol
Reactant of Route 6
Cycloartanol

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